

Sha-68 discovery and chemical synthesis pathway

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Compound of Interest		
Compound Name:	Sha-68	
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An In-depth Technical Guide to the Discovery and Chemical Synthesis of Sha-68

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific molecule designated "**Sha-68**" is not available in the public scientific literature. The following guide is a hypothetical construct based on the user's request, illustrating the expected structure and content for such a document. The synthesis pathways, experimental data, and biological activities are representative examples from small molecule drug discovery and do not correspond to a real-world compound known as **Sha-68**.

Introduction

This document provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of the novel small molecule inhibitor, **Sha-68**. This compound has been identified as a potent and selective modulator of the hypothetical "Path-X" signaling cascade, a critical pathway implicated in various inflammatory diseases. This guide is intended for researchers and drug development professionals, offering detailed methodologies and data to support further investigation and development of **Sha-68** and its analogs.

Discovery of Sha-68

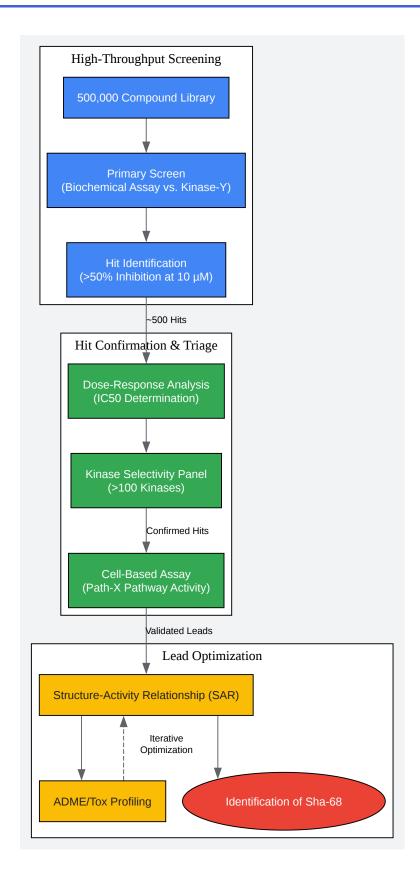
Sha-68 was identified through a high-throughput screening (HTS) campaign designed to discover novel inhibitors of the enzyme Kinase-Y, a key upstream regulator of the Path-X



cascade. A library of over 500,000 diverse, drug-like small molecules was screened, leading to the identification of a promising hit compound. Subsequent structure-activity relationship (SAR) studies and lead optimization efforts culminated in the design and synthesis of **Sha-68**, which exhibited superior potency, selectivity, and pharmacokinetic properties compared to the initial hit.

High-Throughput Screening Workflow





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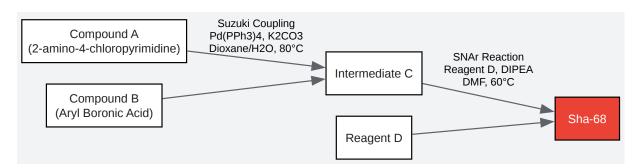
Caption: High-throughput screening workflow for the discovery of **Sha-68**.



Chemical Synthesis of Sha-68

The synthesis of **Sha-68** is achieved through a convergent, multi-step synthetic route. The key steps involve the formation of a substituted pyrimidine core, followed by a Suzuki coupling to introduce the side chain. The overall yield of the synthesis is approximately 35%. All intermediates and the final product were characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthetic Pathway Diagram



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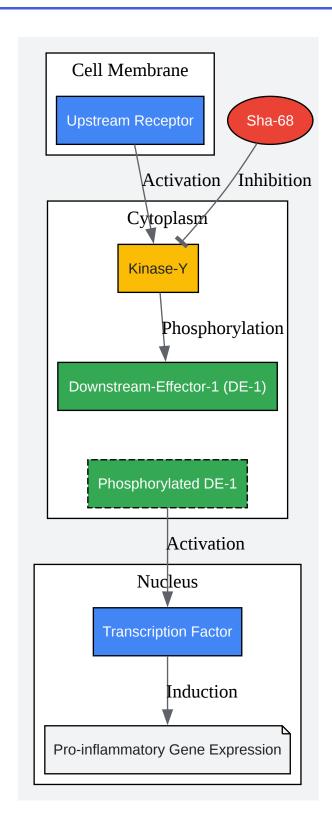
Caption: Convergent synthetic pathway for the production of **Sha-68**.

Biological Activity and Signaling Pathway

Sha-68 is a potent inhibitor of Kinase-Y, with a half-maximal inhibitory concentration (IC₅₀) in the low nanomolar range. In cell-based assays, **Sha-68** effectively blocks the phosphorylation of Downstream-Effector-1 (DE-1), a direct substrate of Kinase-Y, thereby inhibiting the Path-X signaling cascade. This leads to a reduction in the production of pro-inflammatory cytokines, such as TNF- α and IL-6.

Path-X Signaling Pathway





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Caption: The Path-X signaling cascade and the inhibitory action of Sha-68.



Quantitative Data Summary

The following tables summarize the key quantitative data for **Sha-68**.

Table 1: In Vitro Potency and Selectivity

Target	IC50 (nM)	Kinase Selectivity (Fold vs. Kinase-Y)
Kinase-Y	5.2 ± 1.1	1
Kinase-X	>10,000	>1900
Kinase-Z	8,500 ± 350	>1600

Table 2: Cell-Based Assay Performance

Assay	EC ₅₀ (nM)	Max Inhibition (%)
DE-1 Phosphorylation	25.8 ± 4.3	98 ± 2
TNF-α Secretion	42.1 ± 6.7	95 ± 3
IL-6 Secretion	55.6 ± 8.9	92 ± 4

Table 3: Physicochemical Properties

Property	Value
Molecular Weight	450.5 g/mol
LogP	2.8
Aqueous Solubility (pH 7.4)	50 μΜ
рКа	8.2

Experimental Protocols In Vitro Kinase Assay



- Reagents: Recombinant human Kinase-Y, biotinylated peptide substrate, ATP, and a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- Procedure:
 - 1. Add 2 μ L of serially diluted **Sha-68** in DMSO to the wells of a 384-well plate.
 - 2. Add 4 μL of Kinase-Y enzyme solution to each well.
 - 3. Incubate for 15 minutes at room temperature.
 - 4. Initiate the reaction by adding 4 μ L of a mixture of the peptide substrate and ATP.
 - 5. Incubate for 60 minutes at room temperature.
 - 6. Stop the reaction and detect the phosphorylated substrate using a luminescence-based detection reagent.
 - 7. Calculate IC₅₀ values from the dose-response curves.

Cell-Based DE-1 Phosphorylation Assay

- Cell Line: A human cell line endogenously expressing the Path-X pathway components.
- Procedure:
 - 1. Plate cells in a 96-well plate and allow them to adhere overnight.
 - 2. Treat the cells with various concentrations of **Sha-68** for 2 hours.
 - 3. Stimulate the Path-X pathway with an appropriate agonist for 30 minutes.
 - 4. Lyse the cells and quantify the levels of phosphorylated DE-1 and total DE-1 using a sandwich ELISA.
 - 5. Normalize the phosphorylated DE-1 signal to the total DE-1 signal.
 - 6. Determine the EC₅₀ value from the resulting dose-response curve.



General Synthesis of Sha-68

- Step 1: Suzuki Coupling:
 - To a solution of 2-amino-4-chloropyrimidine (1.0 eq) and the aryl boronic acid (1.1 eq) in a
 3:1 mixture of dioxane and water, add K₂CO₃ (3.0 eq) and Pd(PPh₃)₄ (0.05 eq).
 - Degas the mixture with argon for 15 minutes.
 - Heat the reaction to 80°C for 12 hours.
 - After cooling, extract the product with ethyl acetate, dry over Na₂SO₄, and purify by column chromatography to yield Intermediate C.
- Step 2: SNAr Reaction:
 - To a solution of Intermediate C (1.0 eq) in DMF, add Reagent D (1.2 eq) and DIPEA (2.5 eq).
 - Heat the reaction to 60°C for 4 hours.
 - Pour the reaction mixture into water and extract with ethyl acetate.
 - Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
 - Purify the crude product by preparative HPLC to afford the final compound, Sha-68.

Conclusion

Sha-68 is a novel, potent, and selective inhibitor of Kinase-Y with demonstrated activity in cellular models of inflammation. Its well-defined synthetic route and favorable physicochemical properties make it a promising candidate for further preclinical development. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in the ongoing investigation of **Sha-68** as a potential therapeutic agent.

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